molecular formula C11H17NO2 B13810295 5-[2-(Dimethylamino)ethyl]-2-methoxyphenol

5-[2-(Dimethylamino)ethyl]-2-methoxyphenol

Cat. No.: B13810295
M. Wt: 195.26 g/mol
InChI Key: OTTWXVYISOMSQH-UHFFFAOYSA-N
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Description

5-[2-(Dimethylamino)ethyl]-2-methoxyphenol is an organic compound with a complex structure that includes a dimethylamino group, an ethyl chain, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Dimethylamino)ethyl]-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Dimethylamino)ethyl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The dimethylamino group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[2-(Dimethylamino)ethyl]-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[2-(Dimethylamino)ethyl]-2-methoxyphenol involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The phenolic group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Similar in structure but used primarily in polymer chemistry.

    2-(Dimethylamino)ethyl chloride: A precursor in the synthesis of 5-[2-(Dimethylamino)ethyl]-2-methoxyphenol.

    2-Methoxyphenol: The phenolic component of the compound.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

5-[2-(dimethylamino)ethyl]-2-methoxyphenol

InChI

InChI=1S/C11H17NO2/c1-12(2)7-6-9-4-5-11(14-3)10(13)8-9/h4-5,8,13H,6-7H2,1-3H3

InChI Key

OTTWXVYISOMSQH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC(=C(C=C1)OC)O

Origin of Product

United States

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